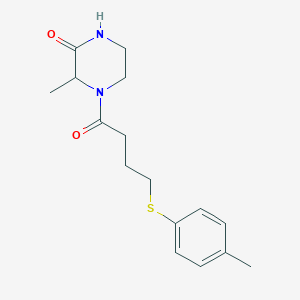

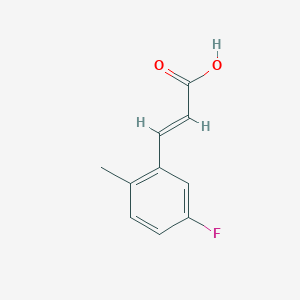

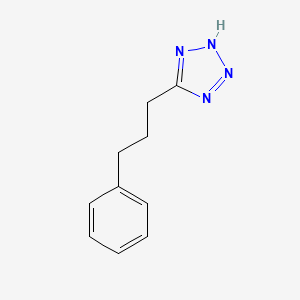

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like IR, NMR, and mass spectrometry) and X-ray diffraction studies to determine the structure of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the types of reactions it undergoes .科学的研究の応用

Carbon Dioxide Capture

Piperazine (PZ) derivatives are notable for their application in carbon dioxide capture technologies. Concentrated aqueous solutions of piperazine have been studied for their solvent properties in CO2 absorption processes. One major advantage of piperazine is its resistance to thermal degradation and oxidation, making it a promising solvent for carbon dioxide capture by absorption/stripping processes. Studies have shown that piperazine and its blends with other amines, such as 2-amino-2-methyl-1-propanol (AMP), demonstrate high CO2 absorption rates, low volatility, and thermal stability, suggesting potential for efficient and cost-effective CO2 capture solutions (Freeman et al., 2010) (Li et al., 2013).

Medicinal Chemistry

Piperazine derivatives play a significant role in medicinal chemistry, serving as key scaffolds in the development of various pharmaceutical agents. Their applications range from acting as catalysts in organic synthesis to forming the basis of novel drug molecules for treating a variety of conditions. Notably, piperazine derivatives have been synthesized for potential use in treating bacterial infections, epilepsy, allergies, and even as potential antipsychotic agents. These compounds demonstrate a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antinociceptive, and antibacterial properties (Yousefi et al., 2018) (Kumar et al., 2017) (Abate et al., 2011).

Organic Synthesis

In organic synthesis, piperazine derivatives are utilized as catalysts and intermediates for the construction of complex molecules. They are involved in reactions such as the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, demonstrating the versatility and utility of piperazine compounds in facilitating a variety of chemical transformations. These applications underscore the role of piperazine derivatives in advancing synthetic methodologies, enabling the efficient production of pharmacologically active compounds and other organic molecules (Gueret et al., 2020).

作用機序

Target of Action

The primary target of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an important target for the clinical treatment of several diseases including diabetes, obesity, cardiovascular diseases, and non-alcoholic fatty liver disease .

Mode of Action

The compound interacts with DPP-4 through electrostatic interactions and van der Waals forces . Various important amino acid residues, such as Arg125, His126, Phe357, Arg358, and Tyr547, are involved in the inhibition of DPP-4 by the compound . This interaction results in the direct inhibition of DPP-4 .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of blood glucose levels. By inhibiting DPP-4, the compound can enhance the body’s insulin response, leading to better control of blood glucose levels. This makes it potentially useful in the treatment of conditions like diabetes .

特性

IUPAC Name |

3-methyl-4-[4-(4-methylphenyl)sulfanylbutanoyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-12-5-7-14(8-6-12)21-11-3-4-15(19)18-10-9-17-16(20)13(18)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIRZWVEAFFYIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)